5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole
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Overview
Description
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a tert-butyl(dimethyl)silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced oxazole rings.
Scientific Research Applications
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing selective reactions to occur at other sites of the molecule. The oxazole ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl acetate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole is unique due to its combination of an oxazole ring and a tert-butyl(dimethyl)silyl ether. This combination provides the compound with distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the silyl ether group allows for selective reactions and protection of sensitive functional groups during complex synthetic sequences.
Properties
CAS No. |
647028-81-7 |
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Molecular Formula |
C13H25NO2Si |
Molecular Weight |
255.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(1,3-oxazol-5-yl)butoxy]silane |
InChI |
InChI=1S/C13H25NO2Si/c1-11(12-9-14-10-15-12)7-8-16-17(5,6)13(2,3)4/h9-11H,7-8H2,1-6H3 |
InChI Key |
QWANNPNLMBNPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C1=CN=CO1 |
Origin of Product |
United States |
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